1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Epigenetics Histone Demethylase KDM4C

Researchers requiring well-characterized chemical probes often face unreliable selectivity data that can confound target validation. This compound directly addresses this pain point by providing rigorously quantified, regioisomer-specific inhibitory profiles. - Validated KDM4C potency (IC50 = 631 nM) with 2.5-fold selectivity over KDM4D, enabling precise epigenetic studies. - Sub-nanomolar PHD1 inhibition (IC50 = 0.200 nM) and 4-fold selectivity over PHD3 for dissecting HIF pathway biology. - Includes Cav1.2 counter-screen data (IC50 = 20,000 nM), offering immediate confidence for in vitro target engagement assays.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B13352479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(L-Prolyl)-3-(ethoxymethyl)piperidine
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCOCC1CCCN(C1)C(=O)C2CCCN2
InChIInChI=1S/C13H24N2O2/c1-2-17-10-11-5-4-8-15(9-11)13(16)12-6-3-7-14-12/h11-12,14H,2-10H2,1H3/t11?,12-/m0/s1
InChIKeyOEVHEBVBAPARAM-KIYNQFGBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(L-Prolyl)-3-(ethoxymethyl)piperidine: Definitive Procurement & Differentiation Guide


1-(L-Prolyl)-3-(ethoxymethyl)piperidine (CAS: 1584893-85-5) is a synthetic piperidine derivative characterized by an L-prolyl group at the 1-position and an ethoxymethyl substituent at the 3-position of the piperidine ring . Its molecular formula is C13H24N2O2 with a molecular weight of 240.34 g/mol . The compound is primarily utilized as a research tool for probing enzymatic targets, with documented inhibitory activity against histone lysine demethylases (KDMs) and prolyl hydroxylases (PHDs) [1][2].

Why 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Cannot Be Substituted with Unverified Analogs


The specific substitution pattern of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine dictates its unique pharmacological profile, as evidenced by quantitative differences in target engagement compared to closely related analogs [1][2]. A shift of the ethoxymethyl group from the 3- to the 2-position on the piperidine ring (as in the positional isomer 2-(ethoxymethyl)-1-prolylpiperidine) results in a distinct chemical entity with differing physicochemical and biological properties [3]. Similarly, substituting the ethoxymethyl group with a trifluoromethyl group (as in 1-(L-Prolyl)-3-(trifluoromethyl)piperidine) fundamentally alters lipophilicity, metabolic stability, and target affinity . Generic substitution without verification of the specific regioisomer and substituent is therefore unsupported and risks significant experimental variability.

Quantitative Differentiation of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Against Comparators


KDM4C Inhibition: A Direct, Quantified Advantage Over Positional Isomer

1-(L-Prolyl)-3-(ethoxymethyl)piperidine inhibits KDM4C with an IC50 of 631 nM in a RapidFire mass spectrometry assay [1]. In contrast, its positional isomer, 2-(ethoxymethyl)-1-prolylpiperidine, exhibits significantly weaker activity against this target (IC50 = 3,900 nM) under comparable assay conditions [2]. This 6.2-fold difference in potency directly demonstrates the functional consequence of the ethoxymethyl substitution pattern.

Epigenetics Histone Demethylase KDM4C

KDM4 Isoform Selectivity: Quantified Profile Differentiates from In-Class Alternatives

1-(L-Prolyl)-3-(ethoxymethyl)piperidine exhibits a 2.5-fold selectivity for KDM4C (IC50 = 631 nM) over KDM4D (IC50 = 1,590 nM) [1]. This isoform preference is a key differentiator from other piperidine-derived KDM inhibitors, such as 1-(L-Prolyl)-3-(trifluoromethyl)piperidine, for which no comparable KDM4 inhibition data is available, implying a distinct selectivity profile .

Epigenetics Isoform Selectivity KDM4

Prolyl Hydroxylase (PHD) Inhibition: Sub-nanomolar Potency for PHD1 with Documented PHD3 and Cav1.2 Off-Target Data

1-(L-Prolyl)-3-(ethoxymethyl)piperidine inhibits the prolyl hydroxylase EGLN2 (PHD1) with an IC50 of 0.200 nM, demonstrating sub-nanomolar potency [1]. In the same study, it exhibited an IC50 of 0.800 nM for PHD3 (EGLN3) and an IC50 of 20,000 nM for the L-type calcium channel Cav1.2 [2]. This profile—high potency for PHD1, moderate for PHD3, and minimal activity against Cav1.2—is a critical differentiator from other piperidine-based PHD inhibitors, which may lack this specific off-target activity data.

Hypoxia Prolyl Hydroxylase PHD

Structural Determinant of Biological Activity: Regioisomeric Specificity in Ethoxymethyl-Piperidines

The 3-ethoxymethyl substitution pattern of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a critical determinant of its biological activity. The 2-ethoxymethyl isomer (2-(ethoxymethyl)-1-prolylpiperidine) is a distinct chemical entity with its own CAS number (2097944-23-3) and different computed properties, including XLogP3-AA of 1 and a topological polar surface area of 41.6 Ų [1]. While direct comparative data on additional targets is limited, the established difference in KDM4C potency (631 nM vs. 3,900 nM) [2] confirms that regioisomerism has a profound functional impact.

Medicinal Chemistry SAR Piperidine

Optimal Research & Industrial Application Scenarios for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine


Epigenetic Research: Probing KDM4C-Specific Demethylation

This compound is ideally suited for experiments requiring selective inhibition of the KDM4C histone demethylase. Its quantified IC50 of 631 nM and 2.5-fold selectivity over KDM4D allows researchers to investigate KDM4C-dependent gene regulation with greater target specificity than less characterized piperidine derivatives [1].

Hypoxia Pathway Studies: PHD1-Preferring Tool Compound

The compound's sub-nanomolar potency for PHD1 (IC50 = 0.200 nM) and defined 4-fold selectivity over PHD3 make it a valuable chemical probe for dissecting the specific roles of PHD1 in the HIF prolyl hydroxylase family [2]. The available Cav1.2 counter-screen data (IC50 = 20,000 nM) provides an added layer of confidence for in vitro studies.

Structure-Activity Relationship (SAR) Studies on Piperidine Regioisomers

As a well-defined 3-ethoxymethyl regioisomer, this compound serves as a critical reference standard for medicinal chemistry campaigns exploring the impact of substitution pattern on target engagement. The >6-fold difference in KDM4C potency compared to the 2-substituted isomer provides a clear and quantifiable SAR data point [3].

Chemical Biology Tool for Multi-Target Profiling

With documented activity against KDM4C, KDM4D, PHD1, and PHD3, along with counter-screen data for Cav1.2, this compound is a valuable component of a chemical biology toolkit for profiling the polypharmacology of piperidine-based scaffolds. This pre-existing data streamlines initial hit characterization and reduces the need for de novo selectivity profiling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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